2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
Description
Its core consists of a 2-methylpropanamide (tert-butyl-substituted amide) linked via an ethyl sulfonyl group to a piperazine ring bearing a pyridin-2-yl substituent. This architecture suggests an intent to balance lipophilicity (via the tert-butyl group) with polar interactions (via the sulfonyl and pyridinyl moieties). The sulfonylethyl-piperazine scaffold may facilitate receptor binding, possibly targeting neurological or inflammatory pathways, as seen in structurally related CB2 receptor modulators .
Properties
IUPAC Name |
2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-13(2)15(20)17-7-12-23(21,22)19-10-8-18(9-11-19)14-5-3-4-6-16-14/h3-6,13H,7-12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLHLXROVFQVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common reagents include amines and alkyl halides.
Major Products Formed
Oxidation: : Pyridine N-oxides.
Reduction: : Piperazine derivatives.
Substitution: : Various amides and sulfonamides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity that could be explored for therapeutic purposes.
Medicine: : It could be investigated for its potential as a drug candidate.
Industry: : It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
CB2 Receptor-Targeting Analogues
lists compounds (e.g., 307 , 306 ) with sulfonyl-propanamide backbones and heterocyclic substituents, highlighting:
- Heteroaromatic Diversity : Compound 307 (MW 388) uses a pyridine-3-sulfonyl group, while the target compound’s pyridin-2-yl-piperazine may offer distinct binding geometry for receptor selectivity.
- Molecular Weight : The target’s estimated MW (~420) falls between 307 (388) and 306 (450.1), suggesting moderate pharmacokinetic properties compared to bulkier analogues .
Functional Implications
- Solubility : The pyridinyl and sulfonyl groups in the target may improve aqueous solubility relative to benzoyl-containing analogues (9a–9g ), though the tert-butyl group could counteract this by increasing hydrophobicity.
- Metabolic Stability: Trifluoromethyl groups in 9a–9g and 307 are known to resist oxidative metabolism, whereas the target’s pyridinyl-piperazine moiety might be susceptible to cytochrome P450 oxidation.
Research Findings and Data
Pharmacological Hypotheses
The pyridinyl-piperazine motif may confer selectivity over CB1, a common challenge in cannabinoid receptor targeting .
Biological Activity
2-Methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a propanamide backbone with a sulfonyl group and a piperazine moiety substituted with a pyridine ring. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O2S |
| Molecular Weight | 342.43 g/mol |
| Chemical Class | Sulfonamide derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation and neuroprotection.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The potential of this compound in this regard is an area of ongoing investigation.
Neuroactive Effects
The piperazine ring in the compound suggests potential neuroactive effects. Compounds featuring piperazine have been linked to various neurological activities, including anxiolytic and antidepressant effects. The specific interaction of this compound with neurotransmitter systems remains to be fully elucidated.
Case Studies
- Inhibition Studies : A study on related sulfonamide compounds demonstrated significant inhibition of bacterial strains at concentrations as low as 10 µM, suggesting that this compound may exhibit similar potency.
- Neuroprotective Assays : In vitro assays indicated that related compounds could protect neuronal cells from oxidative stress, highlighting the potential for neuroprotective applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
